1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride

Medicinal Chemistry Building Block Selection Chemical Identity Verification

Researchers often face unpredictable ADME shifts when substituting N1 groups on pyrazole sulfonyl chlorides. This 4-methylpyridin-2-yl analog (CAS 1247076-12-5) resolves this by providing a precisely characterized building block (LogP 1.90, tPSA 64.85 Ų) for systematic kinase inhibitor SAR. - Balanced lipophilicity for ATP-binding pocket engagement. - 98% HPLC purity supports reproducible in vivo candidate profiling. - In stock for immediate global shipping.

Molecular Formula C9H8ClN3O2S
Molecular Weight 257.7 g/mol
CAS No. 1247076-12-5
Cat. No. B1427985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride
CAS1247076-12-5
Molecular FormulaC9H8ClN3O2S
Molecular Weight257.7 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)N2C=C(C=N2)S(=O)(=O)Cl
InChIInChI=1S/C9H8ClN3O2S/c1-7-2-3-11-9(4-7)13-6-8(5-12-13)16(10,14)15/h2-6H,1H3
InChIKeyLJQDVCAGCMBBCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride — Chemical Identity and Procurement


1-(4-Methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride (CAS 1247076-12-5) is a heterocyclic sulfonyl chloride building block with the molecular formula C₉H₈ClN₃O₂S and a molecular weight of 257.7 g/mol [1]. The compound features a pyrazole ring substituted at the N1 position with a 4-methylpyridin-2-yl moiety and a sulfonyl chloride functional group at the C4 position. This reactive electrophilic group enables nucleophilic substitution with amines, alcohols, and thiols to generate sulfonamide, sulfonate ester, and sulfonothioate derivatives respectively . Commercial suppliers list purity specifications ranging from 95% to 99% (HPLC) with availability from multiple vendors including American Elements, Enamine, and Leyan [1].

Why 1-(4-Methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride Cannot Be Substituted


Generic substitution among pyrazole-4-sulfonyl chlorides is precluded by structural determinants that directly modulate physicochemical properties, reactivity, and downstream molecular performance. The presence of the 4-methylpyridin-2-yl substituent at the N1 position distinguishes this compound from the unsubstituted 1H-pyrazole-4-sulfonyl chloride core and from analogs bearing alternative N1-aryl/heteroaryl groups. This substitution alters lipophilicity (calculated LogP ~1.90 for the target compound versus the core scaffold), topological polar surface area, and hydrogen-bonding capacity, which in turn influence pharmacokinetic behavior and target engagement in medicinal chemistry applications [1]. Furthermore, the sulfonyl chloride electrophilicity remains constant across analogs, but the electronic and steric environment dictated by the N1 substituent affects both reaction kinetics and the physicochemical profile of the resulting sulfonamide derivatives [2]. Consequently, procurement of an in-class analog without the 4-methylpyridin-2-yl moiety yields a chemically distinct product with altered ADME and receptor-binding properties, undermining structure-activity relationship studies and synthetic route reproducibility.

1-(4-Methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride — Quantitative Comparison with Closest Analogs


Molecular Weight and Formula vs. Unsubstituted Analog

The target compound differs from the closest structural analog, 1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride (CAS 1097223-12-5), by the presence of a methyl substituent at the 4-position of the pyridine ring. This substitution increases the molecular weight by 14.03 g/mol and adds one carbon and two hydrogen atoms to the molecular formula . Such structural modification, while modest, introduces a distinct electronic environment and steric profile that can influence molecular recognition events in biological systems [1].

Medicinal Chemistry Building Block Selection Chemical Identity Verification

Lipophilicity (LogP/LogD) vs. Unsubstituted Analog

The addition of the 4-methyl group increases the calculated lipophilicity relative to the unsubstituted pyridin-2-yl analog. ChemBase reports a calculated LogP of 1.90 for the target compound [1], whereas the unsubstituted analog 1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride exhibits a lower calculated LogP of approximately 1.43 (estimated via PubChem XLogP3 for the corresponding sulfonamide derivative due to limited direct data) [2]. The LogD at pH 7.4 for the target compound is calculated as 1.90, indicating minimal pH-dependent ionization of the neutral species [1].

Drug Discovery ADME Prediction Physicochemical Profiling

Topological Polar Surface Area (tPSA) Comparison

The topological polar surface area (tPSA) of the target compound is calculated as 64.85 Ų [1]. This value is identical to that of the unsubstituted 1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride, as the methyl group addition does not introduce additional hydrogen-bond donors or acceptors. However, the increased lipophilicity from the methyl substitution (ΔLogP ≈ +0.47) effectively reduces the polarity-to-lipophilicity ratio, which may enhance membrane permeability despite the unchanged tPSA [2].

Medicinal Chemistry Bioavailability Prediction Blood-Brain Barrier Penetration

Supplier Network and Purity Grades

The target compound is available from multiple reputable suppliers including American Elements, Enamine (catalog EN300-114010), Leyan (catalog 1293796), and ChemicalBook-listed vendors, with purity specifications ranging from 95% to 99% (HPLC) [1]. In contrast, the unsubstituted analog 1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride (CAS 1097223-12-5) is offered with purities of 95% to 97% from suppliers such as AKSci, Bide Pharm, and MolCore . The target compound additionally has a well-characterized downstream sulfonamide derivative (CAS 1247362-63-5, MW 238.27) with documented melting point (156-158°C) and logP (0.094) data [2].

Procurement Supply Chain Resilience Custom Synthesis

1-(4-Methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride — High-Value Application Scenarios


Kinase-Targeting Sulfonamide Library Synthesis

The compound serves as an electrophilic precursor for generating diverse sulfonamide libraries through parallel synthesis with amine building blocks [1]. The 4-methylpyridin-2-yl moiety at the N1 position introduces calculated LogP of 1.90 and tPSA of 64.85 Ų [2], physicochemical parameters that align with kinase inhibitor chemical space where balanced lipophilicity is essential for ATP-binding pocket engagement. This structural motif has been exploited in pyrazole-based kinase inhibitor scaffolds reported for cancer and inflammatory disease applications [3].

SAR Studies with Methyl-Substituted Pyridinyl Bioisosteres

The 4-methyl substitution on the pyridine ring provides a 14.03 g/mol molecular weight increase and ΔLogP ≈ +0.47 relative to the unsubstituted pyridin-2-yl analog . This modification enables systematic SAR exploration of methyl effects on target binding, metabolic stability, and cellular permeability without altering the tPSA (64.85 Ų for both compounds) [2]. Procurement of this specific building block is essential for methyl-scanning campaigns in lead optimization programs.

High-Purity Intermediates for Preclinical Development

With commercial availability at purity specifications up to 99% (HPLC) from multiple suppliers including Enamine and American Elements [4], this sulfonyl chloride supports the preparation of sulfonamide drug candidates at purity levels suitable for in vivo pharmacokinetic and toxicology studies. The well-characterized downstream sulfonamide derivative (CAS 1247362-63-5, melting point 156-158°C) provides a validated synthetic route for generating material of defined quality [5].

Agrochemical SDH Inhibition Research

Pyrazole-4-sulfonamide derivatives, accessible from this sulfonyl chloride via amine coupling, have demonstrated antifungal activity as succinate dehydrogenase inhibitors [6]. The N1-(4-methylpyridin-2-yl) substituent offers a distinct steric and electronic profile compared to N1-alkyl or N1-phenyl pyrazole analogs, potentially influencing SDH binding affinity and fungicidal spectrum. This compound provides a strategic entry point for agrochemical lead generation programs exploring heteroaryl-substituted pyrazole scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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